molecular formula C11H19Cl B2820470 1-(Chloromethyl)-3-pentan-3-ylbicyclo[1.1.1]pentane CAS No. 2287311-72-0

1-(Chloromethyl)-3-pentan-3-ylbicyclo[1.1.1]pentane

Cat. No.: B2820470
CAS No.: 2287311-72-0
M. Wt: 186.72
InChI Key: BCIYKVWPFWZDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[1.1.1]pentanes are small, three-dimensional, strained ring structures . They have found increased use as bioisosteres in the pharmaceutical industry . The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint .


Synthesis Analysis

A continuous flow process to generate [1.1.1]propellane, a precursor to BCPs, has been developed . This process can directly derivatize [1.1.1]propellane into various BCP species . The rapid development of radical chemistry enables the assembly of valuable BCP scaffolds directly through the amination transformation of highly strained [1.1.1]propellane .


Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of three carbon atoms each, sharing one C–C bond . The bonds of the two central carbon atoms have an inverted tetrahedral geometry .


Chemical Reactions Analysis

The broad reactivity profile of [1.1.1]propellane, a precursor to BCPs, is thought to derive from σ–π-delocalization of electron density within the molecule . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .

Future Directions

The future of BCPs in medicinal and synthetic chemistry looks promising. With the rise of green chemistry and precision therapy, the pursuit of targeted drugs featuring excellent tissue and cell selectivity, high efficiency, and environment-friendly synthetic procedure has increasingly become a research trend . BCPs, with their unique structural features and physicochemical profiles, are poised to play a significant role in this trend .

Properties

IUPAC Name

1-(chloromethyl)-3-pentan-3-ylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Cl/c1-3-9(4-2)11-5-10(6-11,7-11)8-12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIYKVWPFWZDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.